5-Bromo-6-chloronicotinaldehyde

Overview

Description

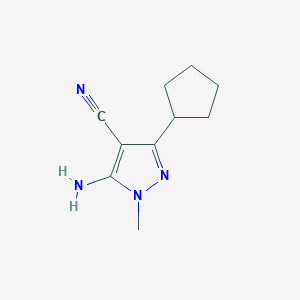

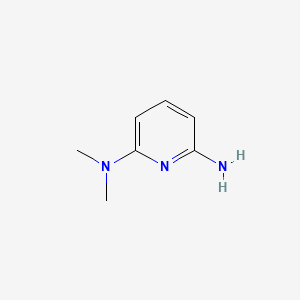

5-Bromo-6-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloronicotinaldehyde consists of a pyridine ring with bromine and chlorine substituents, and an aldehyde functional group .Scientific Research Applications

Pharmaceutical Research

5-Bromo-6-chloronicotinaldehyde: is a valuable intermediate in pharmaceutical research. It’s utilized in the synthesis of various nicotinic receptor agonists, which are compounds that can mimic the action of the neurotransmitter acetylcholine. This has implications for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where nicotinic receptors play a crucial role .

Organic Synthesis

In organic chemistry, 5-Bromo-6-chloronicotinaldehyde serves as a building block for complex molecules. Its halogenated structure makes it a prime candidate for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds, thereby expanding the possibilities for creating diverse organic compounds .

Material Science

This compound’s unique properties are explored in material science for the development of novel materials. Its potential for forming coordination complexes with metals can lead to the creation of new catalytic systems or the enhancement of existing ones, which are essential in various industrial processes .

Analytical Chemistry

5-Bromo-6-chloronicotinaldehyde: can be used as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC. .

Agrochemical Research

The compound finds applications in agrochemical research for the synthesis of pesticides and herbicides. Its reactivity allows for the creation of compounds that can selectively target pests and weeds, contributing to the development of more efficient and environmentally friendly agricultural chemicals .

Biotechnology

In biotechnology, 5-Bromo-6-chloronicotinaldehyde is used in the synthesis of small molecules that can interact with biological systems. This has implications for the design of probes or drugs that can modulate biological pathways, leading to advances in medical diagnostics and therapeutics .

Mechanism of Action

properties

IUPAC Name |

5-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMZDNQKFRBLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272814 | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloronicotinaldehyde | |

CAS RN |

71702-00-6 | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71702-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)